molecular formula C9H10N2 B14726563 Cyclohex-1-en-1-ylpropanedinitrile CAS No. 6904-13-8

Cyclohex-1-en-1-ylpropanedinitrile

Cat. No.: B14726563
CAS No.: 6904-13-8
M. Wt: 146.19 g/mol
InChI Key: ILLRTLMWSFTJSQ-UHFFFAOYSA-N
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Description

Cyclohex-1-en-1-ylpropanedinitrile is an organic compound characterized by a cyclohexene ring attached to a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-1-en-1-ylpropanedinitrile typically involves the reaction of cyclohexene with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of malononitrile to the cyclohexene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-1-en-1-ylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to form cyclohex-1-en-1-ylpropanedicarboxylic acid.

    Reduction: Reduction can yield cyclohex-1-en-1-ylpropanediamine.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohex-1-en-1-ylpropanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Cyclohex-1-en-1-ylpropanedinitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohex-1-en-1-ylpropanedinitrile is unique due to its dual nitrile groups, which provide distinct reactivity and potential for forming a variety of derivatives. This makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

6904-13-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(cyclohexen-1-yl)propanedinitrile

InChI

InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h4,9H,1-3,5H2

InChI Key

ILLRTLMWSFTJSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(C#N)C#N

Origin of Product

United States

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